Recoflavone vs. Placebo in Phase III Dry Eye Disease: Corneal Staining Score Improvement
In a randomized, double-blind, placebo-controlled Phase III clinical trial (N=not disclosed), Recoflavone ophthalmic formulation demonstrated statistically significant superiority over placebo in the primary endpoint of corneal staining score at 12 weeks [1]. The trial also showed improvements in secondary endpoints including conjunctival staining score, ocular discomfort score (ODS), and Ocular Surface Disease Index (OSDI) [1]. This represents the first novel dry eye therapy to achieve Phase III success in South Korea [1].
| Evidence Dimension | Corneal staining score change from baseline at Week 12 |
|---|---|
| Target Compound Data | Statistically significant improvement over placebo (exact numerical values not publicly disclosed as of April 2026) |
| Comparator Or Baseline | Placebo (vehicle control) |
| Quantified Difference | Statistically significant (p<0.05) superiority confirmed; primary endpoint met |
| Conditions | Phase III clinical trial; multicenter, randomized, double-blind, placebo-controlled; dry eye patients |
Why This Matters
Confirmation of superiority over placebo in a registrational Phase III trial provides the highest level of clinical evidence for therapeutic efficacy, directly supporting procurement decisions for dry eye drug development or comparator studies.
- [1] GL PharmTech, Press Release: Recoflavone Phase 3 Dry Eye Trial Success. HitNews, April 24, 2025. View Source
